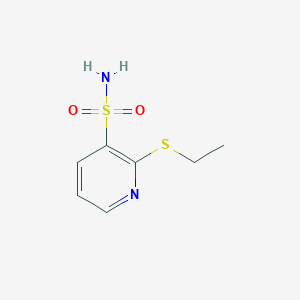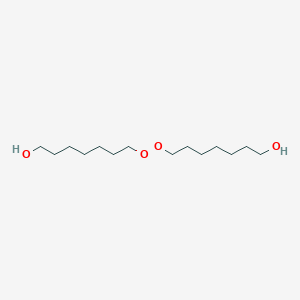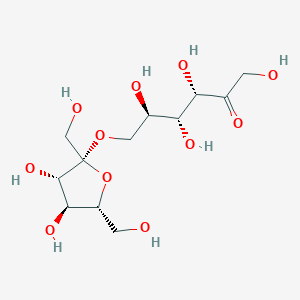
3-Butyl-1-methyl-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-methyl-1-phenylurea (BMU) is a chemical compound that belongs to the class of urea derivatives. It is widely used in scientific research for its unique properties and mechanism of action. BMU is synthesized through a multi-step process that involves the reaction of butylamine, methyl isocyanate, and phenylisocyanate.
Mécanisme D'action
3-Butyl-1-methyl-1-phenylurea inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and other activators. As a result, cellular signaling pathways that rely on PKC activity are disrupted, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-Butyl-1-methyl-1-phenylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Butyl-1-methyl-1-phenylurea has also been shown to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways. In addition, 3-Butyl-1-methyl-1-phenylurea has been shown to inhibit angiogenesis, the growth of new blood vessels that is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Butyl-1-methyl-1-phenylurea has several advantages as a research tool. It is relatively easy to synthesize and can be used at low concentrations. 3-Butyl-1-methyl-1-phenylurea also has a high degree of specificity for PKC, which allows researchers to study the role of PKC in cellular processes without affecting other signaling pathways. However, 3-Butyl-1-methyl-1-phenylurea also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Orientations Futures
For research on 3-Butyl-1-methyl-1-phenylurea include the development of more specific and potent inhibitors of PKC, the use of 3-Butyl-1-methyl-1-phenylurea in combination with other drugs or therapies, and the exploration of its potential as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
3-Butyl-1-methyl-1-phenylurea is synthesized through a multi-step process that involves the reaction of butylamine, methyl isocyanate, and phenylisocyanate. The first step involves the reaction of butylamine with methyl isocyanate to form N-butyl-N-methylcarbamoyl methylamine. The second step involves the reaction of N-butyl-N-methylcarbamoyl methylamine with phenylisocyanate to form 3-Butyl-1-methyl-1-phenylurea. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
3-Butyl-1-methyl-1-phenylurea is widely used in scientific research for its unique properties and mechanism of action. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in cellular signaling pathways. 3-Butyl-1-methyl-1-phenylurea has been used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-Butyl-1-methyl-1-phenylurea has also been used to investigate the role of PKC in cancer and other diseases.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-butyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
Clé InChI |
SKJLCJVEUHEWAW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
SMILES canonique |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)




![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

